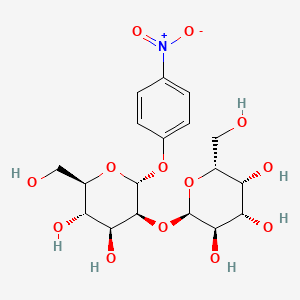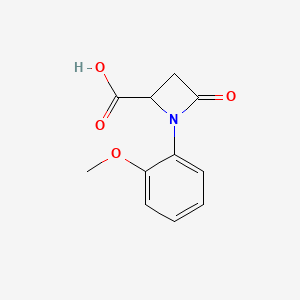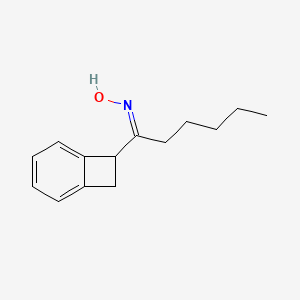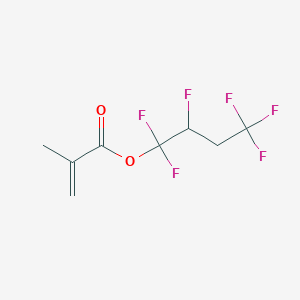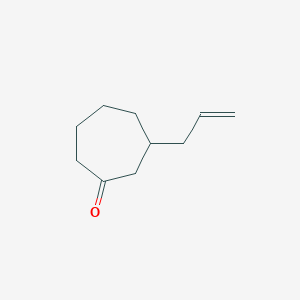
3-Allylcycloheptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allylcycloheptanone: is an organic compound that belongs to the class of cycloalkanes It is characterized by a seven-membered ring with a ketone functional group and an allyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylcycloheptanone can be achieved through several methods. One common approach involves the allylation of cycloheptanone. This can be done using allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the allylation reaction. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Allylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Allyl bromide or chloride in the presence of a base like NaOH or KOH.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Allylcycloheptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkanes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Allylcycloheptanone involves its interaction with molecular targets such as enzymes and receptors. The allyl group can undergo electrophilic addition reactions, while the ketone group can participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Cycloheptanone: A simpler analog without the allyl group.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
Cyclooctanone: An eight-membered ring ketone with different steric properties.
Uniqueness: 3-Allylcycloheptanone is unique due to the presence of both the allyl and ketone functional groups, which provide a combination of reactivity and structural features not found in simpler cycloalkanes. This makes it a valuable compound for studying complex chemical reactions and developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
77802-58-5 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-prop-2-enylcycloheptan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-5-9-6-3-4-7-10(11)8-9/h2,9H,1,3-8H2 |
Clé InChI |
PUJNRAQFBBUJEC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


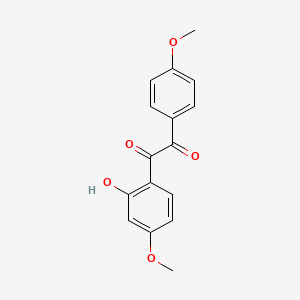

silane](/img/structure/B14449210.png)
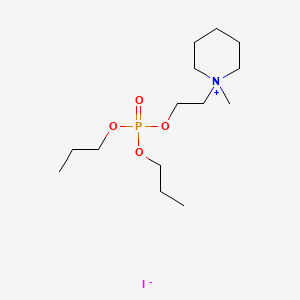
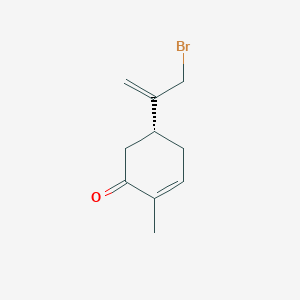
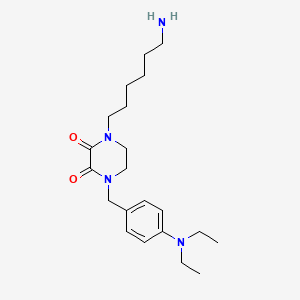
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
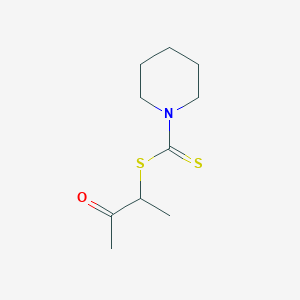
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
